2-Chloro-3-iodo-4-methylpyridine
Overview
Description
2-Chloro-3-iodo-4-methylpyridine is a compound with the molecular formula C6H5ClIN . It reacts with 3,5-bis (trifluoromethyl)phenylboronic acid to form 2- (3,5-bis (trifluoromethyl)phenyl)-4-methylpyridine by palladium-catalyzed cross-coupling reaction .
Molecular Structure Analysis
The molecular weight of this compound is 253.47 . The compound has a solid physical state at 20 degrees Celsius .Physical and Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It has a molecular weight of 253.47 . The compound should be stored under inert gas and is sensitive to light and air .Scientific Research Applications
Halogen Exchange Reactions
2-Chloro-3-iodo-4-methylpyridine is used in halogen exchange reactions, a process vital for modifying the halogen atoms in pyridine compounds. This modification is crucial for the synthesis of different derivatives that have applications in pharmaceuticals and agrochemicals. For example, the halogen/halogen displacement technique allows for the conversion of chloropyridines into their corresponding iodo compounds, which are key intermediates in various synthesis processes (Schlosser & Cottet, 2002).
Synthesis of Organic Compounds
The compound serves as an important intermediate in the synthesis of complex organic molecules. For instance, its reactivity and structural features are exploited in the preparation of compounds with potential pharmacological activities. The synthesis processes often involve multiple steps, including condensation, cyclization, and halogenation, to achieve the desired product with high purity and yield. This demonstrates the compound's versatility and importance in organic synthesis (Fan, 2008).
Structural and Vibrational Analysis
Research on this compound also encompasses studies on its molecular structure, vibrational properties, and electronic characteristics. These investigations provide insights into the compound's stability, reactivity, and potential applications. Techniques such as NMR, IR spectroscopy, and X-ray crystallography are employed to elucidate the compound's molecular geometry, electronic distribution, and intermolecular interactions, which are crucial for understanding its behavior in various chemical reactions (Velraj, Soundharam, & Sridevi, 2015).
Water Oxidation Catalysis
Another intriguing application of related compounds involves their role in catalyzing water oxidation. Research in this area explores the use of metal complexes with pyridine ligands, including derivatives of this compound, as catalysts in water oxidation reactions. These studies aim to understand the mechanistic aspects of the catalytic process and improve the efficiency of water splitting, which is fundamental for sustainable energy production (Kaveevivitchai et al., 2012).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of 2-Chloro-3-iodo-4-methylpyridine is the palladium (II) complex in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The compound interacts with its target through a process called transmetalation . In this process, the compound, which is formally nucleophilic, is transferred from boron to palladium . This interaction results in the formation of a new Pd–C bond .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon–carbon bonds .
Pharmacokinetics
It is known that the compound is a solid at room temperature , and it has a melting point of 101-106 °C . These properties may impact its bioavailability.
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds . This is a crucial step in the synthesis of various organic compounds .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other reactants . For instance, the compound is stable and readily prepared, making it environmentally benign . .
Biochemical Analysis
Biochemical Properties
2-Chloro-3-iodo-4-methylpyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with p38α mitogen-activated protein kinase, a serine/threonine kinase that links extracellular signals to the intracellular machinery modulating cellular processes . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or activation of the enzyme’s activity.
Cellular Effects
This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the release of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β, which are crucial in inflammatory responses . This modulation can lead to changes in cell behavior and function, including proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to the active sites of enzymes, leading to inhibition or activation. For instance, its interaction with p38α mitogen-activated protein kinase results in the inhibition of the enzyme’s activity, thereby modulating the downstream signaling pathways . This inhibition can lead to changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it is stable under inert gas conditions and light-sensitive . Over time, degradation products may form, which could alter its biochemical activity and cellular effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while at higher doses, it could cause toxic or adverse effects. For instance, high doses may lead to skin irritation and serious eye irritation . Understanding the dosage effects is crucial for determining the therapeutic window and avoiding potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, it may undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that can be excreted from the body . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. It is distributed to various cellular compartments, where it exerts its biochemical effects . The compound’s solubility in toluene and its light-sensitive nature influence its transport and distribution within biological systems .
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, its interaction with p38α mitogen-activated protein kinase may localize it to the cytoplasm, where it modulates signaling pathways . Understanding its subcellular localization helps in elucidating its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
2-chloro-3-iodo-4-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClIN/c1-4-2-3-9-6(7)5(4)8/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXCPWVRUTYWCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50668235 | |
Record name | 2-Chloro-3-iodo-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50668235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926922-28-3 | |
Record name | 2-Chloro-3-iodo-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50668235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.